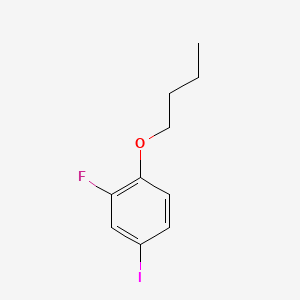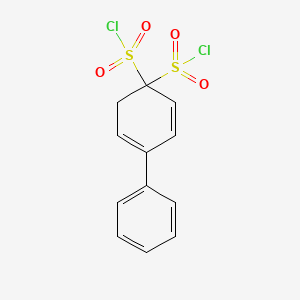
4,4-Biphenyldisulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Biphenyldisulfonyl Chloride is an organic compound with the molecular formula C12H8Cl2O4S2. It is a derivative of biphenyl, where two sulfonyl chloride groups are attached to the 4 and 4’ positions of the biphenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Biphenyldisulfonyl Chloride can be synthesized through the sulfonation of biphenyl followed by chlorination. The typical synthetic route involves the reaction of biphenyl with sulfuric acid to form biphenyl-4,4’-disulfonic acid, which is then treated with thionyl chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in powder or crystalline form .
Chemical Reactions Analysis
Types of Reactions: 4,4-Biphenyldisulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form biphenyl-4,4’-disulfonic acid.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Pyridine, dichloromethane, and other organic solvents.
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biphenyl-4,4’-disulfonic acid: Formed from hydrolysis.
Scientific Research Applications
4,4-Biphenyldisulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Biphenyldisulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The compound’s reactivity is primarily due to the electron-withdrawing nature of the sulfonyl chloride groups, which enhances the electrophilicity of the carbon atoms to which they are attached .
Comparison with Similar Compounds
- Biphenyl-4,4’-disulfonic acid
- Biphenyl-4,4’-dithiol
- Biphenyl-4,4’-disulfonyl difluoride
Comparison: 4,4-Biphenyldisulfonyl Chloride is unique due to its dual sulfonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. Compared to its analogs, such as biphenyl-4,4’-disulfonic acid, it is more reactive and can participate in a broader range of chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and industrial applications .
Properties
Molecular Formula |
C12H10Cl2O4S2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
4-phenylcyclohexa-2,4-diene-1,1-disulfonyl chloride |
InChI |
InChI=1S/C12H10Cl2O4S2/c13-19(15,16)12(20(14,17)18)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
FXXCQGSXIKJFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(S(=O)(=O)Cl)S(=O)(=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



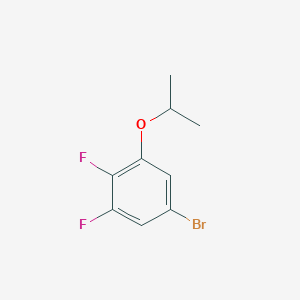
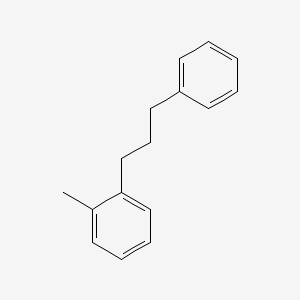
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
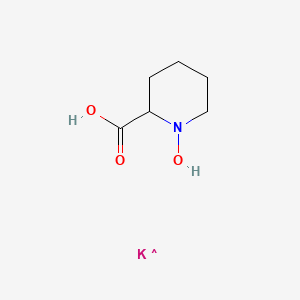
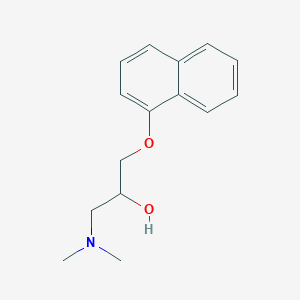

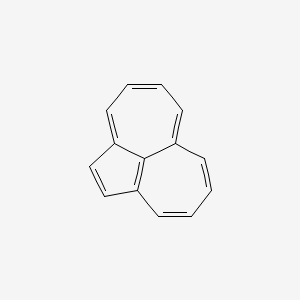
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
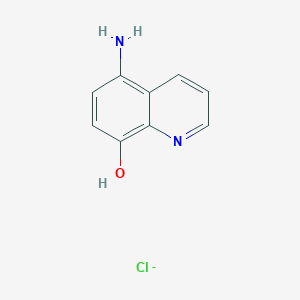
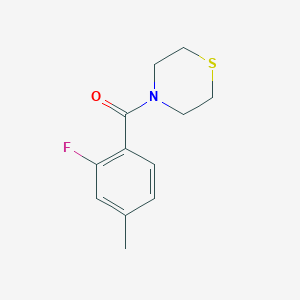
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
